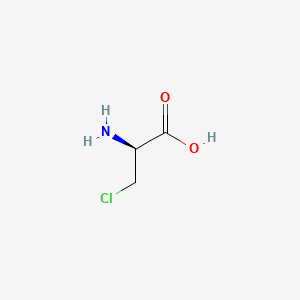

3-chloro-D-alanine

Übersicht

Beschreibung

3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.

Biologische Aktivität

3-Chloro-D-alanine (3-CDA) is a chlorinated derivative of the amino acid D-alanine, notable for its biological activity, particularly in the context of antimicrobial properties and enzymatic interactions. This compound has garnered attention for its potential applications in both microbiology and biochemistry.

Antimicrobial Properties

This compound exhibits significant antibacterial activity against various pathogens. Research indicates that both the D- and L-isomers of beta-chloroalanine inhibit the growth of bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli . The mechanism of action involves the inactivation of alanine racemase, an enzyme crucial for the conversion of L-alanine to D-alanine. This inhibition leads to a shift in the intracellular free alanine configuration from predominantly D to L forms after treatment with 3-CDA .

Enzymatic Reactions

A novel enzyme, this compound chloride-lyase, has been identified in Pseudomonas putida, which catalyzes the cleavage of 3-CDA into pyruvate, ammonia, and chloride ions. This enzyme is inducibly formed when 3-CDA is present in the growth medium and demonstrates high activity levels . The enzyme's purification process revealed a molecular weight of approximately 76,000, consisting of two identical subunits . The enzyme plays a critical role in detoxifying 3-CDA, allowing resistant strains of bacteria to thrive in environments with high concentrations of this compound.

Case Studies and Research Findings

- Inhibition Studies : Inhibition studies have shown that treatment with beta-chloro-D-alanine effectively reduces bacterial growth rates. For instance, the presence of D-alanine can completely prevent the inhibitory effects on D. pneumoniae, while L-alanine does not exhibit similar protective effects .

- Enzyme Characterization : The characterization of the chloride-lyase enzyme includes its absorption maxima at 278 nm and 418 nm, indicating specific enzymatic properties that are pH-independent within a range of 6.0 to 9.0 . This stability suggests potential applications in biotechnological processes where pH fluctuations occur.

- Synthesis of D-Cysteine : Under optimal conditions, it has been demonstrated that 100% conversion of added this compound to D-cysteine can be achieved, showcasing its utility as a precursor in amino acid synthesis .

Data Table: Biological Activities and Enzyme Characteristics

| Property | Value/Description |

|---|---|

| Molecular Weight of Chloride-Lyase | ~76,000 Da |

| Subunit Composition | Two identical subunits (~38,000 Da each) |

| Absorption Maxima | 278 nm and 418 nm |

| Enzyme Activity | Cleavage of this compound to pyruvate |

| Bacterial Inhibition | Effective against E. coli, S. pyogenes |

Wissenschaftliche Forschungsanwendungen

3-chloro-D-alanine is a 3-chloroalanine compound with the formula . It has an S configuration at its chiral center and functions as an EC 2.3.1.50 (serine C-palmitoyltransferase) inhibitor . It is a derivative of D-alanine and a type of 3-chloroalanine, existing as an enantiomer of 3-chloro-L-alanine and a tautomer of a this compound zwitterion .

Scientific Research Applications

This compound chloride-lyase:

Some pseudomonads that are resistant to high concentrations of this compound contain an enzyme that cleaves this compound into pyruvate, ammonia, and chloride ion . This enzyme, called this compound chloride-lyase, is produced when this compound is added to the medium . Pseudomonas putida CR 1-1 (AKU 867) has the highest activity of this enzyme, which was purified in seven steps and found to be homogenous . The enzyme has a molecular weight of about 76,000 and consists of two subunits that are identical in molecular weight (approximately 38,000) . The enzyme exhibits absorption maxima at 278 nm and 418 nm, contains 2 mol of pyridoxal 5'-phosphate/mol, and catalyzes an alpha, beta-elimination reaction of this compound and, to a lesser extent, D-cysteine . It also catalyzes a beta-replacement reaction of chlorine of this compound with hydrosulfide to yield D-cysteine .

Eigenschaften

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-chloro-D-alanine acts as a potent inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [, ] It achieves this by binding to the enzyme's active site and undergoing a β-elimination reaction. [, ] This interaction disrupts the formation of D-alanine, a key component of peptidoglycans in bacterial cell walls, ultimately leading to bacterial growth inhibition. [, ]

ANone: While the provided research excerpts don't explicitly detail the spectroscopic data, they do confirm that this compound is the D-isomer of the amino acid. Its molecular formula is C3H6ClNO2, and its molecular weight is 123.55 g/mol.

A: While this compound itself isn't typically used as a catalyst, it serves as a substrate for specific enzymes. One such enzyme is this compound chloride-lyase, found in certain Pseudomonas putida strains. [, ] This enzyme catalyzes the conversion of this compound into pyruvate, ammonia, and chloride ions through an α,β-elimination reaction. [, ] Interestingly, this enzyme can also catalyze a β-replacement reaction in the presence of sodium hydrosulfide, yielding D-cysteine. [, , , ] This characteristic allows researchers to explore the enzymatic synthesis of D-cysteine using this compound as a starting material. [, , ]

A: The provided research highlights the development of this compound-resistant strains of Pseudomonas putida. [] These bacteria exhibit resistance due to the presence of the enzyme this compound chloride-lyase. [] This enzyme effectively detoxifies this compound by converting it into less harmful byproducts, enabling bacterial survival. [] While specific cross-resistance patterns are not discussed in the provided research, it's plausible that bacteria resistant to other alanine racemase inhibitors, such as D-cycloserine, might exhibit cross-resistance to this compound.

A: Research indicates that treating Pseudomonas putida CR 1-1 cells with phenylhydrazine enhances the synthesis of D-cysteine from racemic 3-chloroalanine. [] This treatment selectively inhibits the synthesis of L-cysteine from 3-chloro-L-alanine and minimizes the enzymatic degradation of 3-chloro-L-alanine. [] As a result, the treated cells primarily convert this compound to D-cysteine, leading to a higher yield of the desired D-enantiomer. []

A: Research demonstrates the in vivo antibacterial efficacy of this compound against D. pneumoniae, S. pyogenes, and E. coli in mice models. [] This highlights its potential as an antibacterial agent. []

ANone: The provided research does not delve into the environmental impacts or degradation pathways of this compound. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate potential negative impacts.

A: Yes, research indicates that this compound serves as a valuable building block in synthesizing other biologically relevant molecules. For instance, it is used in the synthesis of S-(carboxymethyl)-D-cysteine. [] Additionally, this compound chloride-lyase from Pseudomonas putida CR 1-1 has been employed to synthesize various D-cysteine-related amino acids. []

A: Yes, alternative methods for D-cysteine synthesis exist. One such approach involves using racemic 3-chloroalanine and phenylhydrazine-treated Pseudomonas putida CR 1-1 cells. [] Another method utilizes the enzyme D-cysteine desulfhydrase from Escherichia coli, which can convert D-cysteine into hydrogen sulfide, pyruvate, and ammonia. [] This enzyme can also catalyze the β-replacement reaction of this compound with thioglycolic acid, yielding S-carboxymethyl-D-cysteine. [] Additionally, researchers have successfully synthesized optically active homocysteine from methionine and used it to prepare four stereoisomers of cystathionine. [] These alternative approaches offer viable pathways for obtaining D-cysteine and related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.